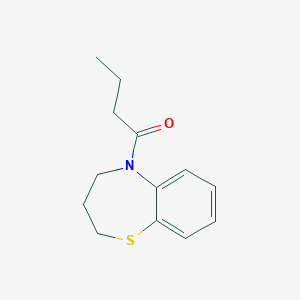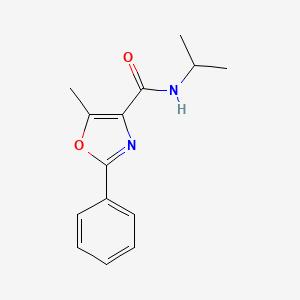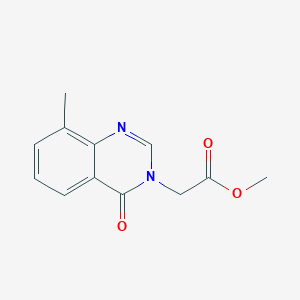![molecular formula C17H24N2O2 B7471853 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays an important role in regulating various physiological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer.
作用机制
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide acts as a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptor activation has been shown to inhibit neurotransmitter release, reduce neuronal excitability, and modulate synaptic plasticity. By blocking the adenosine A1 receptor, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide can enhance neurotransmitter release, increase neuronal excitability, and promote synaptic plasticity.
Biochemical and Physiological Effects:
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. In the brain, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to increase the release of dopamine, norepinephrine, and acetylcholine, which are important neurotransmitters involved in cognitive function and motor control. In the heart, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to reduce myocardial infarction and ischemia-reperfusion injury by reducing myocardial oxygen consumption and improving myocardial contractility.
实验室实验的优点和局限性
The advantages of using 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide in lab experiments include its high selectivity for the adenosine A1 receptor, its ability to cross the blood-brain barrier, and its well-established pharmacological properties. The limitations of using 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide in lab experiments include its low solubility in water, its potential toxicity, and its limited availability.
未来方向
There are several future directions for research on 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide. One area of research is the development of more potent and selective adenosine A1 receptor antagonists for the treatment of neurological disorders, cardiovascular diseases, and cancer. Another area of research is the investigation of the molecular mechanisms underlying the effects of 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide on neurotransmitter release, neuronal excitability, and synaptic plasticity. Finally, the potential use of 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide as a tool for studying the role of the adenosine A1 receptor in various physiological processes remains an important area of research.
合成方法
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide can be synthesized using a variety of methods, including the classical Ullmann reaction, Suzuki coupling, and Buchwald-Hartwig cross-coupling. The most commonly used method for the synthesis of 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide is the Buchwald-Hartwig cross-coupling reaction, which involves the reaction of 3-(piperidine-1-carbonyl)phenylboronic acid with 2,2-dimethylpropanoyl chloride in the presence of a palladium catalyst.
科学研究应用
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. In neurological disorders, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease and epilepsy. In cardiovascular diseases, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to reduce myocardial infarction and ischemia-reperfusion injury. In cancer, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to inhibit the growth and proliferation of cancer cells.
属性
IUPAC Name |
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)16(21)18-14-9-7-8-13(12-14)15(20)19-10-5-4-6-11-19/h7-9,12H,4-6,10-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGMJTREOGXDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)
![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetamide](/img/structure/B7471793.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)
![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)
![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)

![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)